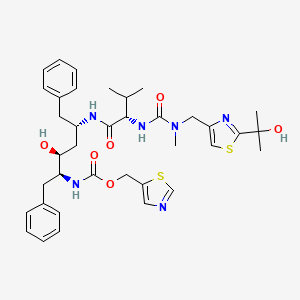

Hydroxy ritonavir

説明

特性

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O6S2/c1-24(2)32(42-35(46)43(5)20-28-22-50-34(40-28)37(3,4)48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-51-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t27-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEDZMPJHBBTNZ-QJANCWQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170167 | |

| Record name | Hydroxyritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176655-56-4 | |

| Record name | 5-Thiazolylmethyl (3S,4S,6S,9S)-4-hydroxy-13-[2-(1-hydroxy-1-methylethyl)-4-thiazolyl]-12-methyl-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176655-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYRITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN1D7K606N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy ritonavir, a principal active metabolite of the antiretroviral drug ritonavir, plays a crucial role in the pharmacokinetic profile and overall therapeutic effect of its parent compound. As a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, ritonavir is often co-administered with other protease inhibitors to "boost" their plasma concentrations. The hydroxylation of ritonavir to form this compound is a key metabolic pathway, and understanding the synthesis and detailed characterization of this metabolite is paramount for comprehensive drug metabolism studies, impurity profiling, and the development of more effective therapeutic strategies. This technical guide provides a detailed overview of the synthesis and characterization of this compound, compiling available data into a structured and actionable format for researchers.

Synthesis of this compound

The chemical synthesis of this compound, specifically the M-2 metabolite which involves hydroxylation at one of the isopropyl groups, is not extensively detailed in publicly available literature. However, based on established synthetic routes for ritonavir and principles of organic synthesis, two plausible pathways are proposed: a biocatalytic approach and a synthetic chemistry approach.

Proposed Synthetic Pathways

A potential synthetic route to this compound can be adapted from the enantioselective synthesis of the ritonavir core unit, which incorporates a Sharpless asymmetric hydroxylation step.[1] This method offers stereochemical control, which is crucial for the synthesis of complex chiral molecules like this compound.

Alternatively, a biocatalytic approach using cytochrome P450 enzymes presents a direct method for the hydroxylation of ritonavir.[2] This method mimics the natural metabolic pathway and can offer high regioselectivity and stereoselectivity.

Diagram of Proposed Synthesis Logic

Caption: Logical flow for the synthesis of this compound via biocatalysis or a multi-step synthetic route.

Characterization of this compound

The definitive identification and purity assessment of synthesized this compound require a suite of analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the separation and quantification of ritonavir and its metabolites. Reversed-phase chromatography, typically on a C18 column, is the most common approach.

Table 1: HPLC Method Parameters for Ritonavir Analysis (Reference)

| Parameter | Condition | Reference |

| Column | Shimpack Solar C18 (250 mm × 4.6 mm, 5 µm) | [3] |

| Mobile Phase | 60:40 (v/v) mixture of dihydrogen phosphate and acetonitrile | [3] |

| Flow Rate | 1.0 mL/min | [3] |

| Detection | UV at 246.8 nm | [3] |

| Retention Time (Ritonavir) | 4.063 min | [3] |

Note: The retention time for this compound would be expected to be shorter than that of ritonavir under these conditions due to its increased polarity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a commonly used technique for generating ions of ritonavir and its metabolites.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₇H₄₈N₆O₆S₂ | |

| Monoisotopic Mass | 736.3077 g/mol | |

| [M+H]⁺ (Observed) | 737 m/z | [4] |

Fragmentation Analysis:

Diagram of Analytical Workflow

Caption: Workflow for the comprehensive analytical characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. While complete assigned ¹H and ¹³C NMR data for this compound are not available in the searched literature, the expected spectra would show characteristic signals for the aromatic, aliphatic, and thiazole ring protons and carbons. The presence of the additional hydroxyl group would lead to a downfield shift of the adjacent methine and methyl protons.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 8.5 | Aromatic and Thiazole protons |

| 3.0 - 5.5 | Protons adjacent to heteroatoms (N, O) | |

| 0.8 - 2.5 | Aliphatic protons (isopropyl, etc.) | |

| ¹³C | 150 - 175 | Carbonyl carbons (amide, carbamate) |

| 110 - 150 | Aromatic and Thiazole carbons | |

| 40 - 80 | Carbons adjacent to heteroatoms (N, O) | |

| 15 - 40 | Aliphatic carbons |

Note: These are general ranges and the exact chemical shifts will depend on the specific molecular environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to be very similar to that of ritonavir, with the addition of a characteristic O-H stretching band for the newly introduced hydroxyl group.

Table 4: Key Infrared Absorption Bands for Ritonavir (Reference)

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| ~3321 | N-H stretching (amide) | [7] |

| ~2965 | C-H stretching (aliphatic) | [7] |

| ~1702 | C=O stretching (carbamate) | [7] |

| ~1635 | C=O stretching (amide) |

The spectrum of this compound would be expected to show an additional broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

Experimental Protocols

Proposed Biocatalytic Synthesis of this compound

This protocol is a conceptual outline based on the use of cytochrome P450 enzymes for hydroxylation.[2]

-

Preparation of Reaction Mixture: In a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), combine ritonavir (dissolved in a minimal amount of a water-miscible organic solvent like DMSO), a cytochrome P450 enzyme preparation (e.g., human liver microsomes or a recombinant CYP3A4 system), and an NADPH-generating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 1-2 hours).

-

Quenching and Extraction: Stop the reaction by adding a cold organic solvent such as acetonitrile or methanol. Centrifuge to precipitate proteins.

-

Purification: The supernatant containing this compound can be concentrated and purified using preparative HPLC.

General Protocol for HPLC Analysis

The following is a general protocol that can be adapted for the analysis of this compound.[3]

-

Sample Preparation: Dissolve the synthesized and purified this compound in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation from ritonavir and other potential byproducts.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both ritonavir and this compound have significant absorbance (e.g., around 240-250 nm).

-

-

Injection and Analysis: Inject a known volume of the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.

Conclusion

The synthesis and characterization of this compound are essential for a thorough understanding of the metabolism and pharmacology of ritonavir. While detailed experimental protocols for its chemical synthesis are not widely published, plausible routes through biocatalysis or adaptation of existing synthetic strategies for the ritonavir core provide viable starting points for its preparation. The analytical characterization relies on a combination of HPLC, mass spectrometry, NMR, and FTIR spectroscopy. This guide consolidates the available information and provides a framework for researchers to approach the synthesis and detailed characterization of this important metabolite. Further research to establish and publish detailed spectral data and optimized synthetic protocols would be of significant value to the scientific community.

References

- 1. Asymmetric dihydroxylation route to a dipeptide isostere of a protease inhibitor: enantioselective synthesis of the core unit of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. The Effect of Ritonavir on Human CYP2B6 Catalytic Activity: Heme Modification Contributes to the Mechanism-Based Inactivation of CYP2B6 and CYP3A4 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy ritonavir, a primary active metabolite of the potent HIV protease inhibitor ritonavir, plays a crucial role in the pharmacokinetic profile and overall therapeutic effect of its parent drug. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies. This document details its structural characteristics, summarizes its known chemical and physical properties in tabular format for clarity, and outlines relevant biological pathways.

Chemical Structure and Identification

This compound, systematically named 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate, is designated as the M2 metabolite of ritonavir.[1][2] Its chemical structure is characterized by the hydroxylation of one of the isopropyl groups of the parent ritonavir molecule.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate[3] |

| Synonyms | Ritonavir Metabolite M2, Ritonavir EP Impurity E, Hydroxyritonavir[1][3] |

| CAS Number | 176655-56-4[4] |

| Molecular Formula | C₃₇H₄₈N₆O₆S₂[4] |

| SMILES | CC(C)--INVALID-LINK--C--INVALID-LINK--NC(=O)OCC3=CN=CS3)O">C@@HNC(=O)N(C)CC4=CSC(=N4)C(C)(C)O[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties are limited, available information and predicted values are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 736.94 g/mol | [4] |

| Melting Point | 76-80 °C | |

| Boiling Point | 947.0 ± 65.0 °C (Predicted) | [5] |

| Solubility | Slightly soluble in DMSO and Ethyl Acetate | |

| pKa (Strongest Acidic) | 13.18 (Predicted) | |

| pKa (Strongest Basic) | 2.42 (Predicted) | |

| LogP | 3.546 (Predicted) | [6] |

Biological Pathways

Metabolic Pathway of Ritonavir to this compound

This compound is formed from its parent compound, ritonavir, primarily through metabolism by the cytochrome P450 enzyme system, specifically isoforms CYP3A4 and CYP3A5.[7][8] The reaction involves the hydroxylation of the isopropyl side chain of ritonavir.[7] This metabolic conversion is a key step in the biotransformation of ritonavir within the body.

Signaling Pathway Inhibition by Ritonavir

Ritonavir has been shown to exert effects on intracellular signaling pathways, notably inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9] This pathway is critical for regulating cell growth, proliferation, and survival. Inhibition of this pathway by ritonavir may contribute to some of its off-target effects and is an area of active research. As a major metabolite, this compound may also contribute to this activity.

Experimental Protocols

Synthesis of this compound

General In Vitro Metabolism Protocol:

-

Incubation Mixture: Prepare a reaction mixture containing ritonavir (substrate), human liver microsomes or recombinant CYP3A4/5, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Initiation: Initiate the reaction by adding an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the mixture at 37°C for a specified period.

-

Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile or methanol.

-

Analysis: Centrifuge the mixture to precipitate proteins and analyze the supernatant for the presence of this compound using a validated analytical method like LC-MS/MS.

Analytical Method for this compound

While a specific validated HPLC method for the routine quantification of this compound is not detailed in publicly accessible literature, a general approach based on methods for ritonavir and its impurities can be employed. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS/MS) would be the method of choice for sensitive and specific quantification in biological matrices.

General RP-HPLC Method Parameters:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Flow Rate: Typically around 1.0 mL/min.[11]

-

Detection: UV detection at approximately 240 nm can be used, but for higher specificity and sensitivity, especially in biological samples, mass spectrometric detection (MS/MS) is recommended.[10]

-

Sample Preparation: For biological samples (e.g., plasma, urine), a sample extraction step such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary to remove interfering substances.

Experimental Workflow for Analytical Method Development:

Conclusion

This technical guide provides a consolidated resource on the chemical structure and properties of this compound. The presented data, including identification parameters, physicochemical properties, and involvement in biological pathways, are essential for researchers in the fields of pharmacology, medicinal chemistry, and drug metabolism. While detailed experimental protocols for its synthesis and analysis are not widely published, the provided general methodologies offer a starting point for laboratory investigations. Further research to experimentally determine all physicochemical properties and to develop and publish validated analytical methods would be of significant benefit to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Thiazolylmethyl (3S,4S,6S,9S)-4-hydroxy-13-(2-(1-hydroxy-1-methylethyl)-4-thiazolyl)-12-methyl-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoate | C37H48N6O6S2 | CID 71749331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ritonavir CAS#: 155213-67-5 [m.chemicalbook.com]

- 6. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ritonavir blocks AKT signaling, activates apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ritonavir, a pivotal component in the management of Human Immunodeficiency Virus (HIV) infection. While initially developed as a standalone protease inhibitor, its profound impact on drug metabolism has solidified its role primarily as a pharmacokinetic enhancer. This document delves into the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate ritonavir's function against its primary target, the HIV protease.

Executive Summary

Ritonavir is a potent, competitive inhibitor of the HIV-1 and HIV-2 proteases, essential enzymes for the viral life cycle. By mimicking the peptide substrate of the protease, ritonavir binds to the active site with high affinity, preventing the cleavage of viral Gag-Pol polyproteins. This inhibition results in the production of immature, non-infectious virions, thereby halting the spread of the virus. Although ritonavir possesses intrinsic antiviral activity, its principal contemporary use in highly active antiretroviral therapy (HAART) is to "boost" the plasma concentrations of other protease inhibitors by potently inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme.

While the user's query specified "hydroxy ritonavir," it is important to note that ritonavir is primarily metabolized by CYP3A and CYP2D6 into several oxidative metabolites. However, these metabolites, including hydroxylated forms, are considered unlikely to contribute significantly to the overall antiviral effect. One source mentions this compound as an inhibitor of HIV protease, but the broader consensus in the scientific literature points to the parent drug,

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ritonavir, an antiretroviral agent of the protease inhibitor class, is a critical component in the treatment of HIV/AIDS.[1] Beyond its direct antiviral activity, it is widely utilized as a potent pharmacokinetic enhancer, or "booster," for other protease inhibitors.[2][3] This boosting effect stems from its powerful inhibition of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of many drugs.[3] The metabolism of ritonavir itself is complex, primarily mediated by CYP3A and to a lesser extent, CYP2D6, leading to the formation of several oxidative metabolites.[4][5][6] Understanding the in vitro discovery and characterization of these metabolites, such as hydroxy ritonavir, is fundamental for elucidating its drug-drug interaction profile and overall disposition. This guide provides a detailed overview of the metabolic pathways, experimental protocols for in vitro studies, and quantitative data related to ritonavir metabolism.

Ritonavir Metabolic Pathways

In vitro studies using human liver microsomes (HLM) and recombinant cytochrome P450 enzymes have been instrumental in identifying the metabolic fate of ritonavir. The biotransformation occurs primarily through oxidative pathways.[7]

The major metabolic pathways include:

-

Hydroxylation: This pathway leads to the formation of the M2 metabolite, a hydroxylated version of the parent drug, which has antiviral activity similar to ritonavir.[1][8] This hydroxylation occurs on the isopropyl side chain.[9][10]

-

N-Dealkylation: This process results in the M11 metabolite.[1][8]

-

Decarbamoylation/Deacylation: This pathway produces the M1 metabolite.[1][8]

-

N-Demethylation: This reaction, which can be catalyzed by both CYP3A4/5 and CYP2D6, yields the M7 metabolite.[8][10]

The primary enzymes responsible for ritonavir's metabolism are CYP3A4 and CYP3A5.[9][10][11] CYP2D6 also contributes, though to a lesser extent.[2][5][6] More recent investigations have also suggested that CYP2J2 can efficiently metabolize ritonavir.[2] The complexity of its metabolism is underscored by the identification of up to 26 different metabolites in comprehensive studies, including novel glycine and N-acetylcysteine conjugated products.[12]

Experimental Protocols for In Vitro Metabolite Discovery

The identification of ritonavir metabolites like this compound in vitro relies on well-established protocols using various biological matrices. The most common systems are human liver microsomes (HLM) and cDNA-expressed recombinant human CYP enzymes, which allow for the study of specific enzyme contributions.[13][14]

In Vitro Incubation with Human Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of ritonavir using HLM.

3.1.1 Materials and Reagents

-

Ritonavir

-

Pooled Human Liver Microsomes (HLM)

-

NADPH (Cofactor)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN), cold (for reaction termination)

-

Purified water

3.1.2 Incubation Procedure

-

Preparation: In a microcentrifuge tube, prepare an incubation mixture in a final volume of 190 µL containing phosphate buffer, HLM (e.g., final concentration of 0.1 mg/mL), and ritonavir (e.g., final concentration of 10 µM).[12]

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking to allow the substrate to equilibrate with the enzymes.[12]

-

Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH solution to achieve a final concentration of 1.0 mM.[12]

-

Incubation: Continue the incubation at 37°C for a defined period, typically 30 minutes.[12]

-

Reaction Termination: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.[12] This step precipitates the microsomal proteins.

-

Sample Processing: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 18,000 rcf) for 10 minutes to pellet the precipitated proteins.[12]

-

Analysis: Carefully transfer the supernatant, which contains ritonavir and its metabolites, to an autosampler vial for analysis by LC-MS/MS.

Analytical Methodology: LC-MS/MS

The analysis and characterization of metabolites are predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][15]

3.2.1 Chromatographic Separation (UPLC/HPLC)

-

Column: A reverse-phase C18 column is typically used for separation (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).[12]

-

Mobile Phase: A gradient elution is employed using a mixture of aqueous and organic solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[12]

-

Flow Rate: A typical flow rate is around 0.3 mL/min.[12]

3.2.2 Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for ritonavir and its metabolites.[12]

-

Detection: Metabolites are identified based on their mass-to-charge ratio (m/z). A hydroxylated metabolite like M2 will exhibit a mass increase of 16 Da compared to the parent ritonavir molecule.

-

Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions. The resulting fragmentation pattern provides structural information, confirming the site of modification (e.g., hydroxylation on the isopropyl group).[7]

Quantitative Data on Ritonavir Metabolism

Quantitative analysis of in vitro metabolism provides crucial enzyme kinetic parameters. For ritonavir, the biotransformation is characterized by very low Michaelis-Menten constants (Kₘ), indicating a high affinity for CYP3A enzymes.

| Parameter | Value | Enzyme System | Comments | Reference |

| Kₘ (Total Metabolism) | 0.063 µM | Human Liver Microsomes | Indicates high overall affinity for metabolizing enzymes in a complex system. | [16] |

| Kₘ (Metabolism) | 0.1–0.5 µM | Recombinant CYP3A4 | Characterizes the affinity of the primary metabolizing enzyme for ritonavir.[8][9][10] | [8][9][10] |

| Kₘ (Metabolism) | 0.05–0.07 µM | Recombinant CYP3A4 / CYP3A5 | Shows similar high affinity for both major CYP3A isoforms.[11] | [11] |

| IC₅₀ (CYP3A Inhibition) | 0.07 µM | Nifedipine Oxidation | Demonstrates potent inhibition of CYP3A activity.[17] | [17] |

| IC₅₀ (CYP3A Inhibition) | 0.14 µM | Terfenadine Hydroxylation | Further confirms strong inhibition of CYP3A-mediated metabolism.[17] | [17] |

Note: Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum (Vₘₐₓ). A low Kₘ value signifies a high affinity of the enzyme for the substrate.

Conclusion

The in vitro discovery of ritonavir metabolites, including this compound (M2), is a cornerstone of its pharmacological characterization. Through the systematic application of in vitro models like human liver microsomes and recombinant enzymes, coupled with advanced analytical techniques such as LC-MS/MS, researchers have successfully elucidated its primary metabolic pathways. These studies confirm that ritonavir is extensively metabolized, primarily by CYP3A4 and CYP3A5, through hydroxylation, dealkylation, and other oxidative reactions. The high affinity for these enzymes (low Kₘ values) is consistent with its role as a potent mechanism-based inhibitor. This detailed understanding is critical for predicting and managing drug-drug interactions, optimizing therapeutic regimens, and ensuring patient safety in clinical practice.

References

- 1. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigating the contribution of CYP2J2 to ritonavir metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 4. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The conduct of drug metabolism studies considered good practice (II): in vitro experiments. | Semantic Scholar [semanticscholar.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Development of a physiologically‐based pharmacokinetic model for Ritonavir characterizing exposure and drug interaction potential at both acute and steady‐state conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir, an antiretroviral agent from the protease inhibitor class, is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. Beyond its own antiviral activity, ritonavir is a potent mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This property is strategically utilized to "boost" the plasma concentrations of other protease inhibitors, thereby enhancing their therapeutic efficacy. A key metabolic pathway of ritonavir involves its hydroxylation to form the M2 metabolite, hydroxy ritonavir. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of ritonavir, with a specific focus on its conversion to this compound. It includes a summary of quantitative pharmacokinetic parameters, detailed experimental protocols for in vitro metabolism studies, and visualizations of the metabolic pathway and experimental workflows.

Introduction

Ritonavir's clinical utility is intrinsically linked to its complex pharmacokinetic profile and metabolic pathways. It is primarily metabolized by the cytochrome P450 (CYP) system, with CYP3A4 being the major enzyme responsible for its biotransformation.[1][2][3] A significant metabolic route is the hydroxylation of the isopropyl side chain, leading to the formation of the M2 metabolite, also known as this compound.[4] Understanding the kinetics and mechanisms of this metabolic conversion is crucial for predicting drug-drug interactions, optimizing dosing regimens, and ensuring patient safety. This guide synthesizes available data to provide a comprehensive technical overview for researchers and drug development professionals.

Pharmacokinetics of Ritonavir and this compound

The pharmacokinetics of ritonavir are characterized by high oral absorption, extensive plasma protein binding (approximately 98-99%), and a terminal half-life of 3 to 5 hours.[2][5] The drug exhibits dose-dependent pharmacokinetics, and its own metabolism can be auto-induced over time.[6][7] The primary route of elimination is through metabolism, with only a small fraction of the unchanged drug excreted in the urine and feces.[2][5]

In Vitro Metabolism and Enzyme Kinetics

The formation of this compound (M2) is predominantly catalyzed by CYP3A4, with a minor contribution from CYP2D6.[3] In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in elucidating the kinetics of this metabolic pathway. While specific kinetic parameters for the formation of this compound are not always reported separately from the overall metabolism, the apparent Michaelis-Menten constant (Km) for the total metabolism of ritonavir by recombinant CYP3A4 is in the range of 0.1 to 0.5 µM.[1][8]

Table 1: In Vitro Enzyme Kinetic Parameters for Ritonavir Metabolism

| Parameter | Value | Enzyme Source | Reference |

| Apparent Km (Overall Metabolism) | 0.1 - 0.5 µM | Recombinant CYP3A4 | [1][8] |

| Km (Overall Metabolism) | 3.43 µg/mL | Human Liver Microsomes (from population modeling) | [7] |

| Vmax (Initial, Overall Metabolism) | 46.9 mg/h | Human Liver Microsomes (from population modeling) | [7] |

| Vmax (After 2 weeks, Overall Metabolism) | 68 mg/h | Human Liver Microsomes (from population modeling) | [7] |

In Vivo Pharmacokinetics

Following oral administration, ritonavir is metabolized to several oxidative metabolites, including this compound (M2).[2][5] While plasma concentrations of ritonavir are well-characterized, detailed pharmacokinetic data for the M2 metabolite in humans are less readily available in a consolidated format. However, studies have shown that the M2 metabolite is one of the major metabolites found in vivo.[3]

Table 2: Human Pharmacokinetic Parameters of Ritonavir

| Parameter | Value | Dosing Regimen | Reference |

| T1/2 (half-life) | 3 - 5 hours | Multiple Dosing | [2][5] |

| Apparent Oral Clearance (CL/F) | 7 - 9 L/h | Multiple Dosing | [5] |

| Plasma Protein Binding | 98 - 99% | N/A | [2][5] |

| Cmax (500 mg every 12h) | Not specified in provided results | 500 mg every 12h for 2 weeks | [6] |

| AUC24 (500 mg every 12h) | Not specified in provided results | 500 mg every 12h for 2 weeks | [6] |

Experimental Protocols

In Vitro Metabolism of Ritonavir in Human Liver Microsomes

This protocol describes a typical experiment to determine the in vitro metabolism of ritonavir to this compound using pooled human liver microsomes.

Materials:

-

Ritonavir

-

This compound standard

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Internal standard (IS) for LC-MS/MS analysis

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ritonavir in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare working solutions of ritonavir by diluting the stock solution in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a stock solution of the internal standard.

-

-

Incubation:

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer (to make up the final volume)

-

Pooled human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

-

Ritonavir working solution (to achieve the desired final concentrations)

-

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

-

Termination of Reaction:

-

Stop the reaction by adding ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.

-

Vortex the tubes to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of ritonavir and this compound.

-

The method should be optimized for chromatographic separation and mass spectrometric detection of the parent drug and its metabolite.

-

Analytical Method: LC-MS/MS for Quantification

A typical LC-MS/MS method for the analysis of ritonavir and its metabolites involves reversed-phase chromatography coupled with tandem mass spectrometry.

Table 3: Example of LC-MS/MS Parameters

| Parameter | Description |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate ritonavir and this compound |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for ritonavir, this compound, and the internal standard |

Visualizations

Metabolic Pathway of Ritonavir to this compound

The following diagram illustrates the primary metabolic conversion of ritonavir to its hydroxylated metabolite, M2, catalyzed by CYP3A4 and CYP2D6.

Caption: Metabolic conversion of ritonavir to this compound.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the key steps in a typical in vitro experiment to study the metabolism of ritonavir.

Caption: Workflow for in vitro ritonavir metabolism analysis.

Conclusion

The metabolism of ritonavir to this compound is a key pathway in its elimination and is primarily mediated by CYP3A4. The potent inhibitory effect of ritonavir on this enzyme is the basis for its widespread use as a pharmacokinetic enhancer. This technical guide has provided a consolidated overview of the available quantitative data, a detailed experimental protocol for in vitro metabolism studies, and visual representations of the metabolic pathway and experimental workflow. This information serves as a valuable resource for researchers and scientists in the field of drug metabolism and development, facilitating a deeper understanding of ritonavir's complex pharmacology. Further research to delineate the specific enzyme kinetics of this compound formation and its in vivo pharmacokinetic profile will continue to refine our understanding of this important therapeutic agent.

References

- 1. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450-mediated metabolism of the HIV-1 protease inhibitor ritonavir (ABT-538) in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multiple-dose pharmacokinetics of ritonavir in human immunodeficiency virus-infected subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple-dose pharmacokinetics of ritonavir in human immunodeficiency virus-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir, a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, plays a crucial role in highly active antiretroviral therapy (HAART). Its therapeutic efficacy is influenced by its metabolic profile, with hydroxy-ritonavir being a significant metabolite. Understanding the interaction of hydroxy-ritonavir with the HIV-1 protease at a molecular level is paramount for comprehending its potential contribution to the overall antiviral activity and for the rational design of next-generation protease inhibitors with improved metabolic stability and efficacy. This technical guide provides a comprehensive overview of the theoretical modeling approaches used to investigate the binding of hydroxy-ritonavir to the HIV-1 protease. It details the methodologies for molecular docking and molecular dynamics simulations, presents a comparative analysis of binding affinities, and outlines experimental protocols for the validation of computational findings.

Introduction

The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme leads to the production of non-infectious virions, making it a prime target for antiretroviral drugs. Ritonavir is a highly effective, FDA-approved HIV-1 protease inhibitor.[1] Following administration, ritonavir is metabolized in the liver, primarily through oxidation, resulting in the formation of several metabolites, including hydroxy-ritonavir.[2]

The addition of a hydroxyl group can significantly alter the physicochemical properties of a molecule, potentially affecting its binding affinity for the target protein. Therefore, theoretical modeling serves as a powerful tool to predict and analyze these changes at an atomic level, providing insights that can guide further experimental studies and drug development efforts.

Theoretical Modeling Methodologies

The investigation of hydroxy-ritonavir's binding to HIV-1 protease involves a multi-step computational workflow. This typically begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] This method is instrumental in understanding the binding mode of hydroxy-ritonavir within the active site of the HIV-1 protease.

Experimental Protocol: Molecular Docking of Hydroxy-Ritonavir

-

Protein Preparation:

-

Obtain the crystal structure of HIV-1 protease in complex with ritonavir from the Protein Data Bank (PDB). A suitable entry is 1HXW.[4]

-

Remove the co-crystallized ligand (ritonavir) and any water molecules from the PDB file.

-

Add polar hydrogens to the protein structure.

-

Assign appropriate atomic charges using a force field such as AMBER.

-

-

Ligand Preparation:

-

Obtain the 3D structure of hydroxy-ritonavir. This can be generated from the known structure of ritonavir by adding a hydroxyl group at the appropriate metabolic site.[5][6]

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the HIV-1 protease, typically by creating a grid box centered on the active site residues (e.g., Asp25, Asp124).[7]

-

Utilize a docking program such as AutoDock Vina to perform the docking calculations.[8]

-

Generate multiple binding poses and rank them based on their docking scores, which estimate the binding affinity.

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses to analyze the interactions between hydroxy-ritonavir and the active site residues of the protease.

-

Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Compare the predicted binding mode of hydroxy-ritonavir with the known binding mode of ritonavir.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the calculation of more accurate binding free energies.[9]

Experimental Protocol: MD Simulation of the Hydroxy-Ritonavir-Protease Complex

-

System Preparation:

-

Use the best-ranked docked pose of the hydroxy-ritonavir-HIV-1 protease complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field, such as AMBER for the protein and the General Amber Force Field (GAFF) for the ligand.[8]

-

Perform an initial energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to physiological temperature (310 K) under constant volume (NVT ensemble).

-

Equilibrate the system at constant pressure (1 atm) and temperature (310 K) (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to ensure adequate sampling of the conformational space.[10]

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex.

-

Calculate the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.

-

Analyze the hydrogen bond network between the ligand and the protein over time.

-

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy of a ligand to a protein from MD simulation trajectories.[11][12]

Experimental Protocol: MM/PBSA or MM/GBSA Calculations

-

Snapshot Extraction:

-

Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the equilibrated portion of the MD trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms:

-

Molecular mechanics energy (internal, van der Waals, and electrostatic).

-

Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).

-

Nonpolar solvation energy (typically calculated based on the solvent-accessible surface area).

-

-

-

Binding Free Energy Calculation:

-

Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - G_protein - G_ligand

-

-

Analysis:

-

Average the binding free energies over all the snapshots to obtain the final estimated binding free energy.

-

Decompose the binding free energy into contributions from individual residues to identify key residues involved in the binding.

-

Data Presentation: Comparative Binding Analysis

A key objective of modeling hydroxy-ritonavir is to compare its binding characteristics to that of the parent drug, ritonavir. The following tables summarize the expected quantitative data from such a comparative analysis.

Table 1: Predicted Binding Affinities from Molecular Docking

| Ligand | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Ritonavir | (Example Value: -10.5) | (Example Value: 25) | Asp25, Asp124, Ile50, Ile149 |

| Hydroxy-Ritonavir | (Hypothetical Value) | (Hypothetical Value) | (Predicted from Docking) |

Table 2: Calculated Binding Free Energies from MD Simulations (MM/PBSA or MM/GBSA)

| Ligand | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar_solv (kcal/mol) | ΔG_nonpolar_solv (kcal/mol) |

| Ritonavir | -14.1 to -15.4[9] | (Component Value) | (Component Value) | (Component Value) | (Component Value) |

| Hydroxy-Ritonavir | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

Visualization of Workflows and Mechanisms

Visual diagrams are essential for understanding the complex workflows and biological processes involved in the theoretical modeling of drug-protein interactions.

Caption: Computational and experimental workflow for modeling hydroxy-ritonavir binding.

Caption: Mechanism of HIV-1 protease inhibition by hydroxy-ritonavir.

Conclusion

The theoretical modeling of hydroxy-ritonavir binding to HIV-1 protease provides invaluable insights into its potential role as an active metabolite. The computational workflow detailed in this guide, encompassing molecular docking, molecular dynamics simulations, and binding free energy calculations, offers a robust framework for predicting and analyzing the molecular interactions that govern this binding. While direct experimental data on the inhibitory activity of hydroxy-ritonavir is limited, the methodologies outlined here allow for a predictive comparison with the parent drug, ritonavir. The findings from such computational studies are crucial for guiding future experimental validation and can significantly contribute to the development of more effective and metabolically stable antiretroviral therapies.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. aminer.cn [aminer.cn]

- 3. medmedchem.com [medmedchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. Ritonavir and xk263 Binding-Unbinding with HIV-1 Protease: Pathways, Energy and Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Pathway Specific Unbinding Free Energy Profiles of Ritonavir Dissociation from HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]

- 12. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

An in-depth analysis of the initial screening of the antiviral activity of hydroxy ritonavir reveals a crucial distinction: "this compound" is a metabolite of the well-known antiretroviral drug, ritonavir.[1][2] The available scientific literature and research data focus predominantly on the antiviral properties of the parent compound, ritonavir, often in combination with other drugs like lopinavir. At present, there is a lack of specific data detailing the initial antiviral screening of the this compound metabolite itself.

This technical guide will, therefore, focus on the initial in vitro screening of ritonavir, providing the methodologies, data, and mechanistic insights that would be foundational for any subsequent investigation into its metabolites. The primary context for this guide will be the screening of ritonavir against SARS-CoV-2, as this has been a significant area of recent research.

Overview of Ritonavir's Antiviral Mechanism

Ritonavir is a peptidomimetic inhibitor of the HIV-1 and HIV-2 proteases, crucial enzymes for the viral life cycle.[3] By competitively inhibiting these proteases, ritonavir prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious viral particles.[3][4] This mechanism has also been the rationale for testing its efficacy against other viruses with similar proteases, such as SARS-CoV-2, which has a 3C-like protease (3CLpro).[5][6]

Beyond its direct antiviral action, ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4][7] This property is often exploited to "boost" the plasma concentrations of other co-administered protease inhibitors, a strategy known as pharmacokinetic enhancement.[4][7]

Experimental Protocols for In Vitro Antiviral Screening

The initial assessment of a compound's antiviral activity is typically performed using in vitro cell-based assays. The following protocols are synthesized from methodologies used in the screening of ritonavir against SARS-CoV-2.[8]

Cell and Virus Culture

-

Cell Line: Vero E6 cells (African green monkey kidney epithelial cells) are commonly used due to their susceptibility to SARS-CoV-2 infection.[9]

-

Virus Strain: A specific isolate of SARS-CoV-2 is propagated in the selected cell line. Viral titers are determined to calculate the Multiplicity of Infection (MOI).[8]

-

Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 environment.

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the concentration range at which the drug is not toxic to the host cells.

-

Method: The MTS assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) is a common method.[9]

-

Procedure:

-

Seed Vero E6 cells in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of the test compound (e.g., lopinavir/ritonavir).

-

Incubate for a period that mirrors the antiviral assay (e.g., 48 hours).

-

Add the MTS reagent to each well and incubate.

-

Measure the absorbance at a specific wavelength to determine cell viability relative to an untreated control.

-

-

Endpoint: The 50% cytotoxic concentration (CC50) is calculated.

Antiviral Activity Assay (Viral Load Reduction)

This assay quantifies the ability of the compound to inhibit viral replication.

-

Procedure:

-

Seed Vero E6 cells in 96-well plates.[10]

-

Pre-treat the cells with various non-toxic concentrations of the drug for a specified time (e.g., 1 hour).[10]

-

Infect the cells with SARS-CoV-2 at a defined MOI (e.g., 0.05).[8]

-

After the infection period, remove the virus inoculum and add fresh medium containing the drug.

-

Incubate for a set duration (e.g., 48 hours).[8]

-

Harvest the cell supernatant or cell lysate at different time points (e.g., 0, 24, 48 hours post-treatment).[8]

-

-

Quantification:

-

Method: Quantitative real-time reverse-transcription polymerase chain reaction (qRT-PCR) is used to measure the amount of viral RNA.[8]

-

Endpoint: The viral load in treated samples is compared to that in untreated control samples. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated.[11]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 5. Insights into antiviral mechanisms of remdesivir, lopinavir/ritonavir and chloroquine/hydroxychloroquine affecting the new SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suggesting Ritonavir against COVID-19/SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. In vitro activity of lopinavir/ritonavir and hydroxychloroquine against severe acute respiratory syndrome coronavirus 2 at concentrations achievable by usual doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mednexus.org [mednexus.org]

- 11. Scoping insight on antiviral drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir, an inhibitor of the human immunodeficiency virus (HIV) protease, has a primary role in modern antiretroviral therapy not for its direct antiviral activity, but as a potent pharmacokinetic enhancer.[1][2] This "boosting" effect stems from its mechanism-based inactivation of cytochrome P450 3A4 (CYP3A4), the principal enzyme responsible for the metabolism of many HIV protease inhibitors.[1][3][4] Consequently, the biological function of ritonavir's own metabolites is intrinsically linked to its primary mechanism of action. This technical guide provides a comprehensive overview of the metabolic fate of ritonavir, the biological activities of its metabolites, and the experimental methodologies used to characterize them. While the major oxidative metabolites of ritonavir are generally considered to lack significant direct antiviral effects, their formation is integral to the irreversible inhibition of CYP3A4, the very process that underpins ritonavir's therapeutic utility as a booster.[5][6][7] More recent metabolomic studies have also identified novel metabolites, some of which are associated with bioactivation pathways that may contribute to the drug's toxicity profile.[8]

Introduction to Ritonavir Metabolism

Ritonavir is extensively metabolized in the liver, primarily by CYP3A4 and to a lesser extent, by CYP2D6.[5][6][9][10] The metabolism of ritonavir is a critical area of study for two main reasons:

-

Pharmacokinetic Boosting: The process of metabolism leads to the formation of a reactive intermediate that irreversibly inactivates CYP3A4.[7][11][12] This mechanism-based inhibition is the cornerstone of its use as a pharmacoenhancer, as it slows the metabolism of co-administered drugs, increasing their plasma concentrations and therapeutic efficacy.[3][13][14]

-

Toxicity and Drug Interactions: The bioactivation of ritonavir can lead to the formation of reactive metabolites that may be associated with drug-induced toxicities, such as liver and kidney injury.[8] Understanding these pathways is crucial for predicting and managing adverse effects.

The major metabolic pathways include oxidation of the thiazole rings, N-dealkylation, and hydroxylation.[7][13]

Ritonavir Metabolic Pathways

Ritonavir undergoes extensive biotransformation, resulting in numerous metabolites. The four major oxidative metabolites identified in humans are M1, M2, M7, and M11.[7][13] These metabolites are not considered to significantly contribute to the overall antiviral effect of ritonavir therapy.[5][6]

Major Oxidative Metabolites

-

M1 (Deacylation): Formed by the cleavage of the terminal isopropyl-thiazole group.[7][13]

-

M2 (Hydroxylation): Results from the hydroxylation of the isopropyl side chain.[7][13]

-

M7 (N-demethylation): Produced by the removal of a methyl group from the nitrogen atom. This reaction can be mediated by both CYP3A4/5 and CYP2D6.[7][13]

-

M11 (N-dealkylation): Involves the removal of an alkyl group from a nitrogen atom.[7][13]

The diagram below illustrates the primary metabolic pathways of ritonavir leading to its major metabolites.

References

- 1. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 2. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Pharmacological and therapeutic properties of ritonavir-boosted protease inhibitor therapy in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ritonavir is an antiretroviral medication used to treat HIV/AIDS and has also been utilized as a pharmacokinetic enhancer for other drugs due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. The metabolism of ritonavir is complex, leading to the formation of various metabolites, including hydroxylated forms. Accurate and reliable quantification of these metabolites, such as hydroxy ritonavir, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's overall disposition.

This document provides detailed application notes and protocols for the analytical quantification of ritonavir and its metabolites, which can be adapted for this compound, in human plasma. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods solely for "this compound" are not extensively available in the public domain, the principles and protocols for ritonavir quantification can be readily modified for its hydroxylated metabolites.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for analytical methods used to quantify ritonavir in plasma. These parameters can serve as a benchmark when developing and validating a method for this compound.

Table 1: HPLC-UV Method Parameters for Ritonavir Quantification

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 0.05 - 20 µg/mL | [1][2] |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [1] |

| Accuracy | Within 100% ± 10% | [1] |

| Intra-day Precision (%RSD) | 2.12% - 2.60% | [1] |

| Inter-day Precision (%RSD) | 0.31% - 4.94% | [1] |

| Mean Extraction Recovery | 79.17% | [1] |

Table 2: LC-MS/MS Method Parameters for Ritonavir Quantification

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 2.0 - 5000 ng/mL | [3] |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | [3] |

| Accuracy | 85.7% - 106% | [3] |

| Intra-day Precision (%RSD) | < 15% | [4] |

| Inter-day Precision (%RSD) | < 15% | [4] |

| Mean Extraction Recovery | 85.7% - 106% | [3] |

Experimental Protocols

Protocol 1: HPLC-UV Method for Ritonavir Quantification in Plasma

This protocol is based on established methods for ritonavir and can be adapted for this compound.[1][2]

1. Materials and Reagents:

-

Ritonavir and a suitable internal standard (e.g., lopinavir or diazepam)[1][2]

-

HPLC-grade acetonitrile and methanol

-

Sodium dihydrogen phosphate buffer (10 mmol/L, pH 4.80)[1]

-

Human plasma (drug-free)

-

Reagent for protein precipitation (e.g., acetonitrile or methanol) or liquid-liquid extraction (e.g., methyl tertiary butyl ether)[2]

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample, add the internal standard.

-

Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC system.

3. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).[5]

-

Mobile Phase: Acetonitrile and 10 mmol/L sodium dihydrogen phosphate buffer (pH 4.80) in a ratio of 60:40 (v/v).[1]

-

Flow Rate: 1.2 mL/min.[5]

-

Column Temperature: 40°C.[1]

-

UV Detection: 205 nm.[1]

-

Injection Volume: 20 µL.

4. Method Validation: The method should be validated according to standard bioanalytical method validation guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.

Protocol 2: LC-MS/MS Method for Ritonavir Quantification in Plasma

This protocol provides a highly sensitive and specific method for ritonavir quantification, which is ideal for detecting low concentrations of metabolites like this compound.[3][6]

1. Materials and Reagents:

-

Ritonavir and a suitable internal standard (e.g., a stable isotope-labeled ritonavir or another antiretroviral drug).[6]

-

LC-MS grade acetonitrile, methanol, and water.

-

Formic acid.

-

Human plasma (drug-free).

2. Sample Preparation (Protein Precipitation): [3]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.[3]

-

Vortex the mixture for 1 minute to precipitate the proteins.[3]

-

Centrifuge at 14,000 rpm for 10 minutes.[3]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.[3]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

-

Gradient Elution: A suitable gradient program to separate the analyte from endogenous plasma components.

-

Flow Rate: 0.3 mL/min.[3]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for ritonavir and the internal standard. For ritonavir, a common transition is m/z 721.3 → 296.1.[3] The transition for this compound would need to be determined by infusing a standard of the metabolite.

4. Method Validation: A full validation should be performed, including assessments of selectivity, linearity, LLOQ, accuracy, precision, matrix effect, recovery, and stability of the analyte in plasma.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for HPLC-UV sample preparation.

Caption: Workflow for LC-MS/MS sample preparation.

Ritonavir Metabolism Signaling Pathway

Caption: Simplified metabolic pathway of Ritonavir.

References

- 1. Simultaneous quantification of lopinavir and ritonavir in human plasma by high performance liquid chromatography coupled with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.nirt.res.in [eprints.nirt.res.in]

- 3. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajol.info [ajol.info]

- 6. impactfactor.org [impactfactor.org]

Abstract

This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of the antiretroviral drug ritonavir and its principal metabolites in biological matrices. The method is sensitive, specific, and accurate, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. A detailed experimental protocol, including sample preparation and chromatographic conditions, is provided.

Introduction

Ritonavir is a potent protease inhibitor widely used in the treatment of HIV infection, primarily as a pharmacokinetic enhancer for other antiretroviral drugs.[1][2] Its efficacy and potential for drug-drug interactions are closely linked to its metabolism, which is primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][3][4] The major metabolites of ritonavir include the isopropylthiazole oxidation metabolite (M-2), a deacylation product (M1), an N-demethylation product (M7), and an N-dealkylation product (M11).[1][2][4] Monitoring the levels of ritonavir and its metabolites is crucial for understanding its disposition and optimizing therapeutic regimens. This application note presents a validated RP-HPLC method developed for this purpose.

Experimental Protocols

Materials and Reagents

-

Ritonavir reference standard

-

Reference standards for metabolites (M-2, M1, M7, M11)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Human plasma (blank)

Sample Preparation from Human Plasma

A protein precipitation method is employed for the extraction of ritonavir and its metabolites from plasma samples.[5]

-

To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject 20 µL into the HPLC system.

Chromatographic Conditions

The chromatographic separation is achieved using a C18 column with a gradient elution program. The conditions are summarized in the table below.

| Parameter | Value |

| Column | C18 (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 40% B; 5-15 min: 40-60% B; 15-20 min: 60% B; 20-22 min: 60-40% B; 22-25 min: 40% B |

| Flow Rate | 1.0 mL/min[6][7] |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm[8] |

| Injection Volume | 20 µL |

Data Presentation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[6] The validation parameters are summarized in the following table.

| Parameter | Ritonavir | M-2 | M1 | M7 | M11 |

| Retention Time (min) | 12.5 | 9.8 | 8.5 | 10.2 | 11.1 |

| Linearity Range (µg/mL) | 0.1 - 50 | 0.05 - 25 | 0.05 - 25 | 0.05 - 25 | 0.05 - 25 |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.998 | > 0.998 | > 0.998 |

| LOD (µg/mL) | 0.03 | 0.015 | 0.015 | 0.015 | 0.015 |

| LOQ (µg/mL) | 0.1 | 0.05 | 0.05 | 0.05 | 0.05 |

| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.1 | 98.1 - 101.5 | 97.5 - 102.3 | 98.0 - 101.8 |

| Precision (% RSD) | < 2.0 | < 2.5 | < 2.5 | < 2.5 | < 2.5 |

Visualizations

Ritonavir Metabolism Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. ijcrt.org [ijcrt.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Development and Validation of RP-HPLC method for the Estimation of Ritonavir in API and tablet Formulation | Semantic Scholar [semanticscholar.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

Introduction

Ritonavir is an antiretroviral medication, primarily utilized as a pharmacokinetic enhancer for other protease inhibitors in the treatment of HIV/AIDS.[1] Its efficacy is closely linked to its metabolism, which is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2] One of the major metabolites of ritonavir is hydroxy ritonavir, formed through the hydroxylation of the isopropyl side chain.[2][3][4] Monitoring the levels of both the parent drug and its metabolites, such as this compound, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding drug-drug interactions. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

A summary of the relevant physicochemical properties of ritonavir and this compound is presented in Table 1. The addition of a hydroxyl group to form this compound increases its polarity, which may slightly alter its chromatographic retention time and solubility compared to the parent compound.

Table 1: Physicochemical Properties of Ritonavir and this compound

| Property | Ritonavir | This compound | Reference(s) |

| Chemical Formula | C₃₇H₄₈N₆O₅S₂ | C₃₇H₄₈N₆O₆S₂ | [1][5] |

| Molecular Weight | 720.9 g/mol | 736.9 g/mol | [1][5] |

| Monoisotopic Mass | 720.3128 g/mol | 736.3077 g/mol | [1][5] |

| Solubility | Poorly soluble in water; soluble in ethanol and DMSO | Expected to have slightly increased water solubility | [6] |

| pKa | 1.8, 2.6 | Not available | [6] |

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Materials and Reagents

-

This compound reference standard

-

Ritonavir reference standard (for method development and as a control)

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog of ritonavir or a structurally similar compound)

-

HPLC-grade acetonitrile

-